molecular formula C9H11ClFN B12816970 rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine hydrochloride

rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine hydrochloride

Cat. No.: B12816970
M. Wt: 187.64 g/mol
InChI Key: ILZULPIKBDNQEZ-RJUBDTSPSA-N
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Description

rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine hydrochloride: is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique cyclopropane ring structure, which is substituted with a fluorine atom and a phenyl group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of a phenyl-substituted alkene with a fluorinating agent under controlled conditions to form the desired cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates, purification, and final conversion to the hydrochloride salt. The use of large-scale reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a model compound for understanding the effects of fluorine substitution on biological activity .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The cyclopropane ring structure contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine hydrochloride is unique due to its specific fluorine and phenyl substitutions, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

(1R,2S)-2-fluoro-2-phenylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H10FN.ClH/c10-9(6-8(9)11)7-4-2-1-3-5-7;/h1-5,8H,6,11H2;1H/t8-,9+;/m1./s1

InChI Key

ILZULPIKBDNQEZ-RJUBDTSPSA-N

Isomeric SMILES

C1[C@H]([C@]1(C2=CC=CC=C2)F)N.Cl

Canonical SMILES

C1C(C1(C2=CC=CC=C2)F)N.Cl

Origin of Product

United States

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